(2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine
Description
Properties
IUPAC Name |
(2R)-3-(3-methoxyphenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(8-12)6-10-4-3-5-11(7-10)13-2/h3-5,7,9H,6,8,12H2,1-2H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMHVHCVHTWLEZ-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=CC=C1)OC)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde group of 3-methoxybenzaldehyde is subjected to a reductive amination reaction with 2-methylpropan-1-amine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Final Product: The resulting intermediate is then subjected to further purification and isolation to obtain (2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine.
Industrial Production Methods
In an industrial setting, the production of (2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction process.
Automated Synthesis: Employing automated synthesis machines to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted phenethylamines.
Scientific Research Applications
(2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including neurotransmitter activity.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine involves its interaction with various molecular targets:
Neurotransmitter Systems: It may interact with neurotransmitter receptors, influencing their activity.
Enzymatic Pathways: The compound can be metabolized by enzymes, leading to the formation of active metabolites.
Cellular Pathways: It may affect cellular signaling pathways, leading to changes in cell function.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Impact of Substituent Position and Type
Methoxy Position: Meta vs. Para
The target compound’s 3-methoxy group (meta position) contrasts with (2RS)-1-(4-methoxyphenyl)propan-2-amine’s para substitution . The para-methoxy analog’s racemic mixture (RS) also introduces variability in enantioselective interactions, unlike the (2R)-configured target compound .
Halogen vs. Methoxy Substituents
Halogenated analogs like 2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride exhibit increased electron-withdrawing effects, which may alter metabolic stability or receptor affinity.
Backbone Branching and Chain Length
The pentan-1-amine backbone in (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine introduces conformational flexibility and additional methyl groups, which could enhance lipid solubility or alter binding kinetics. In contrast, the target compound’s shorter propan-1-amine backbone may limit steric interactions in tight binding pockets.
Stereochemical Considerations
The (2R) configuration in the target compound and (2R)-1-[3-bromo-5-(trifluoromethyl)phenyl]propan-2-amine highlights the importance of chirality in pharmacological activity. Enantiomers often exhibit divergent binding affinities; for example, (2R)-configured amines may preferentially interact with G protein-coupled receptors (GPCRs) over (2S) forms.
Functional Group Additions: Case Study of Oxyfedrine
Oxyfedrine incorporates a 3-methoxyphenyl group but adds a ketone and hydroxy-aminoethyl side chain. These modifications introduce hydrogen-bonding capabilities and β-adrenergic agonist activity, demonstrating how structural complexity expands therapeutic applications (e.g., vasodilation) compared to simpler amines.
Biological Activity
(2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine, commonly referred to as a methoxy-substituted phenylamine, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a chiral center and a methoxy group that enhances its lipophilicity. This structural feature is critical for its interaction with various biological targets, particularly neurotransmitter receptors. The presence of the methoxy group may influence its pharmacological profile, making it a candidate for further therapeutic exploration.
The biological activity of (2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine is primarily attributed to its interactions with neurotransmitter systems. Key mechanisms include:
- Neurotransmitter Interaction : The compound is believed to modulate the activity of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions. This interaction suggests potential applications in treating neurological disorders.
- Enzymatic Pathways : It can be metabolized by various enzymes, leading to the formation of active metabolites. This metabolic pathway may enhance or alter its biological effects.
- Cellular Signaling : The compound may influence cellular signaling pathways, resulting in changes in cell function and behavior.
Biological Activity Studies
Recent studies have evaluated the biological activity of (2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine across several contexts:
Neuropharmacological Effects
Research indicates that (2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine may exhibit neuropharmacological effects similar to those of other psychoactive compounds. Its influence on neurotransmitter receptors could make it beneficial for mood disorders.
Inflammatory Response
In studies assessing anti-inflammatory properties, compounds with similar structures have been shown to affect inflammatory mediators. While direct studies on this specific compound are necessary, the potential for modulation of inflammatory responses exists based on its chemical characteristics .
Case Studies and Research Findings
Several case studies highlight the relevance of this compound in drug development:
- Neurotransmitter Modulation : A study focused on the interaction of methoxy-substituted phenylamines with serotonin receptors found significant effects on receptor binding affinity, suggesting potential therapeutic applications in mood disorders.
- Synthesis and Evaluation : Research involving the synthesis of related compounds demonstrated that modifications to the methoxy group significantly influenced biological activity, emphasizing the importance of structural features in pharmacodynamics .
Comparative Analysis with Related Compounds
To better understand the unique properties of (2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine, a comparison with structurally similar compounds can be valuable:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| (R)-1-(4-Methoxyphenyl)propan-1-amine | C10H15NO | Lacks methyl substitution at position 2 | Similar pharmacological studies |
| (S)-3-(Dimethylamino)-1-(3-methoxyphenyl) | C16H21NO2 | Contains dimethylamino group | Different pharmacological properties |
| (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol | C11H15FNO2 | Incorporates a fluorine atom | Alters lipophilicity and receptor interaction profiles |
This table illustrates how variations in structure can lead to distinct biological activities, providing insights into how (2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine might be optimized for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
